
2,3-Dimethylindole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylindole-4,7-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes two methyl groups at positions 2 and 3 and two ketone groups at positions 4 and 7 on the indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-4,7-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent oxidation of the indole derivative can introduce the ketone functionalities at positions 4 and 7 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by controlled oxidation processes. The use of microwave irradiation can significantly reduce reaction times and improve yields .
化学反应分析
Types of Reactions: 2,3-Dimethylindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of indolequinones.
Reduction: Formation of dihydroxyindoles.
Substitution: Halogenated indole derivatives.
科学研究应用
2,3-Dimethylindole-4,7-dione has diverse applications in scientific research:
作用机制
The mechanism of action of 2,3-Dimethylindole-4,7-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its quinone derivatives can act as bioreductive alkylating agents, targeting nucleophilic sites in biological macromolecules .
相似化合物的比较
Indole-2,3-dione (Isatin): Shares the indole core but lacks the methyl groups at positions 2 and 3.
4,7-Dimethoxyindole-2,3-dione: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 2,3-Dimethylindole-4,7-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
属性
CAS 编号 |
62676-76-0 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
2,3-dimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11H,1-2H3 |
InChI 键 |
RUUQDFBLUDDOPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=O)C=CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


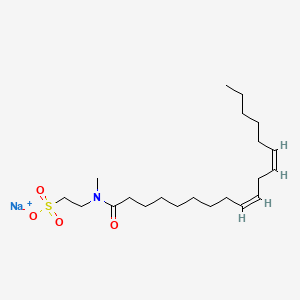
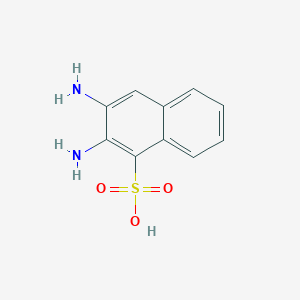
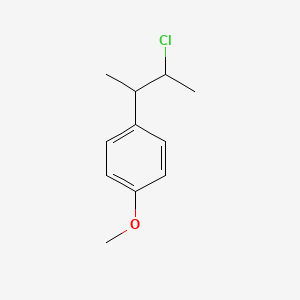
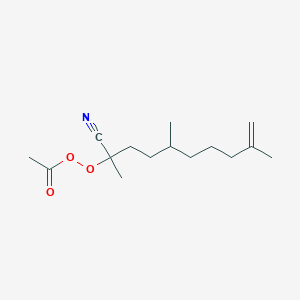


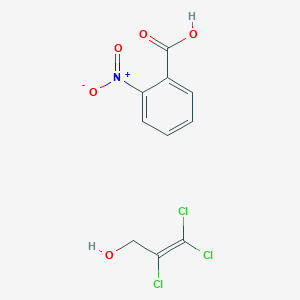
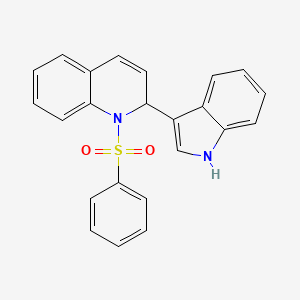
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
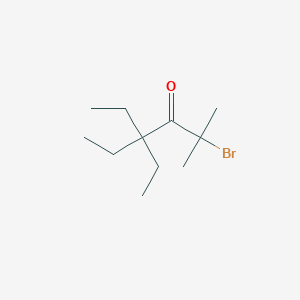
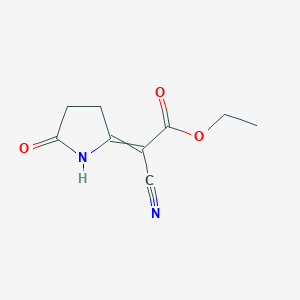
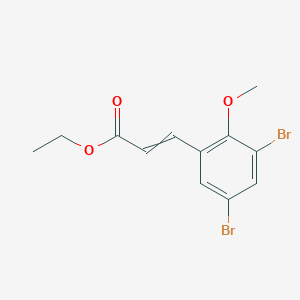
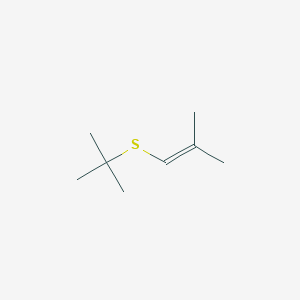
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
